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molecular formula C14H19NO4 B3113998 Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate CAS No. 198990-09-9

Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate

Cat. No. B3113998
M. Wt: 265.3 g/mol
InChI Key: CNHQURYHQWUQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187428B2

Procedure details

2.54 g (20.81 mmol) of 4-hydroxybenzaldehyde were initially charged in 50 ml of DMF. 5.13 g (22.89 mmol) of tert-butyl (2-bromoethyl)carbamate, 10.17 g (31.25 mmol) of cesium carbonate and 0.78 g (5.20 mmol) of sodium iodide were added, and the mixture was then stirred at 65° C. overnight. Water was added, and the reaction mixture was extracted three times with ethyl acetate. The combined organic phases were washed in each case twice with 1N aqueous sodium hydroxide solution, saturated aqueous ammonium chloride solution and water, dried over sodium sulfate, filtered and concentrated.
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
10.17 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17].C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[Na+]>CN(C=O)C.O>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:11][CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[CH:3][CH:4]=1)=[O:7] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.13 g
Type
reactant
Smiles
BrCCNC(OC(C)(C)C)=O
Name
cesium carbonate
Quantity
10.17 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.78 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 65° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed in each case twice with 1N aqueous sodium hydroxide solution, saturated aqueous ammonium chloride solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)C1=CC=C(OCCNC(OC(C)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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